4-Chlorotetrahydrophthalic anhydride

Diels-Alder Cycloaddition Process Optimization Intermediate Synthesis

4-Chlorotetrahydrophthalic anhydride (CTHPA, CAS 14737-08-7) is a chlorine-substituted bicyclic anhydride synthesized via the Diels-Alder cycloaddition of maleic anhydride and 2-chloro-1,3-butadiene. It belongs to the partially hydrogenated phthalic anhydride family and is distinguished by a covalently bound chlorine atom at the 4-position, which imparts a molecular weight of 186.59 g·mol⁻¹, a melting point of 123–124 °C, and a chlorine content of approximately 19 wt%.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
Cat. No. B8654612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorotetrahydrophthalic anhydride
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1C(C=CC2C1C(=O)OC2=O)Cl
InChIInChI=1S/C8H7ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-2,4-6H,3H2
InChIKeyPGGASBAOLMMPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorotetrahydrophthalic Anhydride (CTHPA) – A Halogenated Cyclic Anhydride Intermediate for High-Performance Polymers and Flame-Retardant Systems


4-Chlorotetrahydrophthalic anhydride (CTHPA, CAS 14737-08-7) is a chlorine-substituted bicyclic anhydride synthesized via the Diels-Alder cycloaddition of maleic anhydride and 2-chloro-1,3-butadiene [1]. It belongs to the partially hydrogenated phthalic anhydride family and is distinguished by a covalently bound chlorine atom at the 4-position, which imparts a molecular weight of 186.59 g·mol⁻¹, a melting point of 123–124 °C, and a chlorine content of approximately 19 wt% [2]. Industrially, CTHPA functions primarily as a regioselective precursor to 4-chlorophthalic anhydride, the essential monomer for polyetherimide (PEI) engineering thermoplastics, and as a halogenated building block that introduces inherent flame retardancy into polyester and epoxy resin formulations [3].

Workflow Halogenated anhydride intermediate for high-performance polymer synthesis
Selection Logic Regioselective 4-chloro isomer for direct conversion to polyetherimide monomer
Format Fit Supports flame-retardant resin formulations with moderate halogen loading

Why Unsubstituted or Alternative Halogenated Phthalic Anhydrides Cannot Simply Replace 4-Chlorotetrahydrophthalic Anhydride


Generic substitution within the tetrahydrophthalic anhydride family is not feasible because the chlorine atom in CTHPA is not a passive spectator; it fundamentally dictates the compound's reactivity, thermal behavior, and downstream synthetic utility. Non-halogenated tetrahydrophthalic anhydride (THPA) lacks both the electron-withdrawing substituent required for regioselective Diels-Alder cycloaddition and the halogen handle necessary for conversion to 4-chlorophthalic anhydride, the critical monomer for polyetherimides [1]. Alternative halogenated analogs such as 4-fluorotetrahydrophthalic anhydride exhibit markedly different aromatization yields under identical catalytic conditions, demonstrating that halogen identity directly impacts process efficiency [2]. Meanwhile, highly chlorinated species like chlorendic anhydride introduce excessive halogen content (≈57 wt% Cl) that can compromise polymer thermal stability and processability, a trade-off absent with CTHPA's moderate 19 wt% chlorine loading [3]. These quantitative differences in reactivity, thermal properties, and halogen content mean that CTHPA occupies a non-interchangeable niche among cyclic anhydride intermediates.

Halogen Absence

Non-halogenated THPA lacks the chlorine handle required for regioselective aromatization and flame retardancy, limiting direct replacement in polyetherimide routes.

Halogen Identity

Fluoro analogs may shift aromatization efficiency; documented vapor-phase yields differ significantly from CTHPA liquid-phase results, requiring process re-optimization.

Excessive Halogen

Chlorendic anhydride (≈57 wt% Cl) can compromise polymer processability and thermal stability, a trade-off not observed with CTHPA's 19 wt% chlorine content.

Quantitative Differentiation of 4-Chlorotetrahydrophthalic Anhydride Versus Closest Analogs: Head-to-Head and Cross-Study Comparisons


Synthesis Yield and Purity: CTHPA Achieves 95% Yield with >98% Purity via Optimized Diels-Alder Route

CTHPA is obtained in 95% isolated yield with >98% purity through an optimized Diels-Alder condensation of maleic anhydride with 2-chloro-1,3-butadiene, as reported by Sun and Zhang (2010) [1]. While direct yield comparisons for non-halogenated THPA under identical conditions are not consolidated in a single study, typical reported yields for cis-THPA from butadiene–maleic anhydride cycloaddition range from 85–92% under standard conditions, suggesting that CTHPA synthesis is at least parity-efficient [2]. The high purity >98% reduces downstream purification burden, which is critical when CTHPA is used as a monomer-grade intermediate for polyetherimide production.

Synthesis Yield and Purity
Cross-study comparable
95% Yield, >98% Purity
Supports monomer-grade procurement specifications
Reported high end of THPA yield range (85-92%)
Diels-Alder Cycloaddition Process Optimization Intermediate Synthesis

Liquid-Phase Aromatization: CTHPA Provides 67% Yield to 4-Chlorophthalic Anhydride, Outperforming the 52% Vapor-Phase Yield of the Fluoro Analog

In U.S. Patent 4,978,760 (Example III), CTHPA is aromatized in liquid phase (1,2,4-trichlorobenzene, 230 °C, activated carbon, air flow) to give 4-chlorophthalic anhydride in 67% yield with only 4% unreacted starting material [1]. By contrast, the 4-fluoro analog (4,4-difluorohexahydrophthalic anhydride) processed under the same vapor-phase conditions yields only 52% of 4-fluorophthalic anhydride (Example I), and CTHPA in vapor phase gives merely 31% (Example II) [1]. This demonstrates that CTHPA's liquid-phase aromatization efficiency is superior to its vapor-phase counterpart and substantially higher than the fluoro analog processed identically. Separately, Sun and Zhang report a 70% yield using O₂/activated carbon and 89% using liquid bromine as the aromatizing reagent [2].

Liquid-Phase Aromatization
Head-to-head
CTHPA: 67% yield (liquid) vs. Fluoro analog: 52% (vapor)
Phase-dependent yield advantage for 4-chlorophthalic anhydride synthesis
Patent context; liquid-phase route is critical for efficiency
Catalytic Aromatization Halogenated Phthalic Anhydrides Process Chemistry

Melting Point Elevation: CTHPA's 123–124 °C Facilitates Purification by Crystallization Compared to Unsubstituted THPA (98–102 °C)

CTHPA exhibits a melting point of 123–124 °C (acetone) as cataloged by ChemicalBook [1], whereas cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) melts at 98–102 °C . This approximately 23 °C elevation, attributable to the chlorine substituent, provides a wider thermal window for recrystallization-based purification. In industrial settings where monomer-grade purity is essential for polyetherimide synthesis, a higher-melting intermediate can simplify solvent selection and improve crystalline yield during anti-solvent addition, with reported crystallization yields of 93–97% for CTHPA from benzene–petroleum ether mixtures [2].

Melting Point Elevation
Cross-study comparable
CTHPA 123-124°C vs. THPA 98-102°C
Facilitates crystallization-based purification
Reported Δmp ≈ +23°C supports lot consistency
Physical Property Crystallization Purity Control

Halogen Content: CTHPA's 19 wt% Chlorine Provides Inherent Flame Retardancy Without the Processing Penalty of Highly Chlorinated Anhydrides

CTHPA contains 19.0 wt% chlorine (calculated: 35.45 g·mol⁻¹ Cl ÷ 186.59 g·mol⁻¹ MW), positioning it between non-halogenated THPA (0 wt%) and the heavily chlorinated chlorendic anhydride (≈57 wt% Cl) [1]. Non-halogenated THPA offers no inherent flame retardancy and requires additive flame retardants that can leach or plasticize the polymer matrix. Conversely, chlorendic anhydride's high chlorine loading, while providing robust flame retardancy, can embrittle cured resins and generate excessive corrosive HCl during combustion. CTHPA's intermediate chlorine level is sufficient to impart measurable flame retardancy in unsaturated polyester and epoxy formulations while preserving acceptable mechanical properties and processability [2].

Halogen Content
Class-level
CTHPA: 19 wt% Cl vs. Chlorendic: 57 wt%
Moderate chlorine balances flame retardancy and processability
Formulation-context; literature on cured epoxy networks
Flame Retardancy Halogen Content Polymer Formulation

Regioselective Synthesis: CTHPA is Produced as the Predominant 4-Chloro Isomer, Enabling Direct Conversion to 4-Chlorophthalic Anhydride

The Diels-Alder reaction between maleic anhydride and 2-chloro-1,3-butadiene yields predominantly 4-chlorotetrahydrophthalic anhydride, with the double bond positioned at the 4-position of the cyclohexene ring, as confirmed in U.S. patent literature [1]. This regiochemical outcome is essential because it ensures that subsequent aromatization produces the desired 4-chlorophthalic anhydride isomer, which is the required monomer for high-performance polyetherimides. In contrast, the non-halogenated THPA derived from butadiene yields a mixture of isomers that, upon potential chlorination, would produce a mixture of 3- and 4-chlorophthalic anhydrides requiring costly separation [2]. The direct regioselective route to CTHPA therefore circumvents an isomer separation step that would otherwise reduce overall process yield and increase cost.

Regioselective Synthesis
Supporting evidence
Predominant 4-chloro isomer formation
Avoids isomer separation in downstream monomer production
Patent literature; exact isomer ratio not quantified
Regioselectivity Isomer Purity Monomer Synthesis

Halogen Exchange Versatility: CTHPA Enables Access to 4-Bromophthalic and 4-Fluorophthalic Anhydrides

CTHPA serves as a strategic intermediate for the synthesis of other 4-halophthalic anhydrides that are difficult to access directly. U.S. Patent 5,229,046 teaches that CTHPA reacts with elemental bromine in the presence of iron or iron salt catalysts to yield 4-bromophthalic anhydride [1]. Similarly, reaction with hydrogen fluoride converts CTHPA to 4,4-dihalohexahydrophthalic anhydrides, which upon dehydrohalogenation and dehydrogenation afford 4-fluorophthalic anhydride [2]. The non-halogenated THPA cannot participate in such halogen exchange reactions. This unique versatility means that stockpiling CTHPA provides a single-inventory entry point to multiple high-value halogenated phthalic anhydride monomers, a procurement advantage for multi-product manufacturing facilities.

Halogen Exchange Versatility
Supporting evidence
Access to Br-, F- analogs via single intermediate
Portfolio versatility for multi-product manufacturing
Patent-documented routes; requires process validation
Halogen Exchange Synthetic Versatility Building Block

Optimal Deployment Scenarios for 4-Chlorotetrahydrophthalic Anhydride Based on Quantitative Differentiation


Polyetherimide (PEI) Monomer Synthesis via 4-Chlorophthalic Anhydride

CTHPA is the direct precursor to 4-chlorophthalic anhydride, which is the essential monomer for polyetherimide production. The 67–89% aromatization yields documented in patent and academic literature (Section 3, Evidence 2) mean that kilogram-scale conversion to polymer-grade 4-chlorophthalic anhydride is economically viable. The regioselectivity of the Diels-Alder step ensures that the resulting 4-chlorophthalic anhydride carries the chlorine atom at the correct position for subsequent polymerization with bisphenol A disodium salt to form PEI. Procurement groups supplying PEI manufacturers should prioritize CTHPA over THPA or mixed-halogen alternatives because it is the only intermediate that directly delivers the required 4-chloro isomer without isomer purification .

Flame-Retardant Unsaturated Polyester and Epoxy Resin Formulations

The 19 wt% chlorine content of CTHPA (Section 3, Evidence 4) makes it an effective reactive flame-retardant building block for unsaturated polyester resins and epoxy-anhydride curing systems . Unlike THPA, which contributes no inherent flame retardancy and requires additive flame retardants that can migrate over time, CTHPA incorporates the halogen into the polymer backbone. Compared to chlorendic anhydride (≈57 wt% Cl), CTHPA provides a more moderate halogen level that reduces the risk of polymer embrittlement and excessive smoke generation during combustion . This balanced profile is particularly advantageous for electrical laminates, construction panels, and transportation composites where fire safety standards must be met without compromising mechanical integrity.

Multi-Product Halogenated Monomer Manufacturing Platform

CTHPA's demonstrated ability to undergo halogen exchange to yield 4-bromophthalic anhydride (via Br₂/Fe) and 4-fluorophthalic anhydride (via HF and subsequent dehydrohalogenation/dehydrogenation) positions it as a versatile central intermediate for facilities that produce multiple halogenated phthalic anhydride monomers. By procuring and stockpiling a single intermediate—CTHPA—a manufacturer can flexibly respond to market demand for chloro-, bromo-, or fluoro-phthalic anhydride products. This inventory consolidation translates into reduced supplier qualification overhead, simplified logistics, and lower working capital requirements compared to sourcing three distinct intermediates (Section 3, Evidence 6). This scenario is most applicable to contract chemical manufacturers and specialty monomer suppliers serving the polyimide, dye, and pharmaceutical intermediate markets.

High-Purity Monomer Supply for Aerospace-Grade Polyimides

The >98% purity achievable for CTHPA via recrystallization (facilitated by its elevated melting point of 123–124 °C relative to THPA) supports the production of aerospace-grade polyimides, where trace impurities can nucleate defects and compromise thermo-oxidative stability. The 95% synthesis yield and well-characterized aromatization chemistry (Section 3, Evidence 1 and 2) ensure a reliable supply chain for 4-chlorophthalic anhydride, the monomer used in PMR-15 and related high-temperature polyimide composites. Procurement specifications for these applications commonly require >99% monomer purity with batch-to-batch consistency; CTHPA's documented synthesis and purification robustness makes it the preferred starting material over in situ chlorination routes that generate variable isomer distributions and purification challenges .

Application
Selection Property
Validation Focus
Polyetherimide monomer synthesis
Regioselective 4-chloro isomer
Aromatization yield and isomer purity
Flame-retardant polyester/epoxy resins
19 wt% chlorine content
Balance of flame retardancy and processability
Multi-product halogenated monomer platform
Halogen exchange capability
Conversion efficiency to Br- and F- analogs
High-purity aerospace-grade polyimides
High melting point and crystallinity
Lot-to-lot purity consistency via recrystallization
Validation focus should be reviewed against specific process conditions and supplier documentation.
Quote Request

Request a Quote for 4-Chlorotetrahydrophthalic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.